1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
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Overview
Description
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that features a pyridazinyl group, a piperidinyl group, and a pyridinyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure allows it to interact with biological systems in specific ways, making it a candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps:
Formation of the Pyridazin-3-yloxy Intermediate: This step involves the reaction of a pyridazine derivative with an appropriate leaving group (such as a halide) to form the pyridazin-3-yloxy intermediate.
Piperidinylation: The pyridazin-3-yloxy intermediate is then reacted with piperidine under basic conditions to form the 3-(pyridazin-3-yloxy)piperidine.
Coupling with Pyridin-3-yl Ethanone: Finally, the 3-(pyridazin-3-yloxy)piperidine is coupled with pyridin-3-yl ethanone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Research focuses on its effects on various biological pathways and its potential as a drug candidate.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby affecting various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-2-yl)ethanone
- 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-4-yl)ethanone
- 1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(quinolin-3-yl)ethanone
Uniqueness
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications, as it may offer advantages over similar compounds in terms of potency, selectivity, and stability.
Properties
IUPAC Name |
1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(10-13-4-1-7-17-11-13)20-9-3-5-14(12-20)22-15-6-2-8-18-19-15/h1-2,4,6-8,11,14H,3,5,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOANLXXXWFXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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